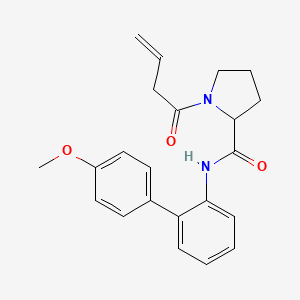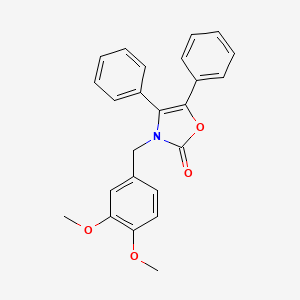
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as compound 1, is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of prolinamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves its interaction with the target protein or enzyme, leading to its inhibition. In the case of cancer, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the proteasome, which is responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's and Parkinson's, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are responsible for the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively, leading to the prevention of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in scientific research is its high potency and selectivity towards the target protein or enzyme. This makes it an attractive candidate for drug development. However, one of the limitations of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 is its relatively complex synthesis method, which may hinder its widespread use in research.
Orientations Futures
There are several future directions in which the research on 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 can be expanded. One of the potential directions is the development of novel derivatives of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 with improved potency and selectivity towards the target protein or enzyme. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1, which can provide valuable insights into its therapeutic potential. Additionally, the use of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in combination with other drugs or therapies can be explored to enhance its efficacy in various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 3-aminocrotonic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then subjected to N-protection with Boc (tert-butyloxycarbonyl) followed by the reaction with butenoyl chloride to yield the final product.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has shown promising results as a potent inhibitor of the proteasome, which is a key player in the degradation of proteins involved in cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these neurodegenerative diseases.
Propriétés
IUPAC Name |
1-but-3-enoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h3-5,8-9,11-14,20H,1,6-7,10,15H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJFHGPBLCVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6002670.png)

![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)

![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)